

thermophysical properties of heptane-2,6-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Heptanediol**

Cat. No.: **B13894120**

[Get Quote](#)

An In-Depth Technical Guide on the Thermophysical Properties of Heptane-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data on the thermophysical properties of heptane-2,6-diol is not widely available in publicly accessible literature. The following guide provides a summary of available data from chemical databases and outlines generalized, standard experimental protocols for the measurement of key thermophysical properties applicable to liquids such as heptane-2,6-diol.

Introduction

Heptane-2,6-diol (CAS No: 5969-12-0) is a di-secondary alcohol whose thermophysical properties are essential for its application in chemical synthesis, formulation development, and material science.[\[1\]](#)[\[2\]](#)[\[3\]](#) An understanding of properties such as density, viscosity, and heat capacity is critical for process design, reaction engineering, and ensuring the stability and efficacy of pharmaceutical formulations where it might be used as a solvent, excipient, or synthetic intermediate.

This technical guide consolidates the limited available data for heptane-2,6-diol and provides detailed, generalized experimental methodologies for determining its core thermophysical properties.

Thermophysical Property Data

The available quantitative data for heptane-2,6-diol is sparse and largely consists of single-point values from chemical databases, some of which may be computed rather than experimentally determined.

Summary of Available Data

The following table summarizes the readily available physical and chemical properties of heptane-2,6-diol.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O ₂	[1]
Molecular Weight	132.20 g/mol	[1]
Density	0.945 g/cm ³	
Boiling Point	233.2 °C at 760 mmHg	
Flash Point	119.6 °C	
Vapor Pressure	0.0105 mmHg at 25 °C	
CAS Number	5969-12-0	[1]

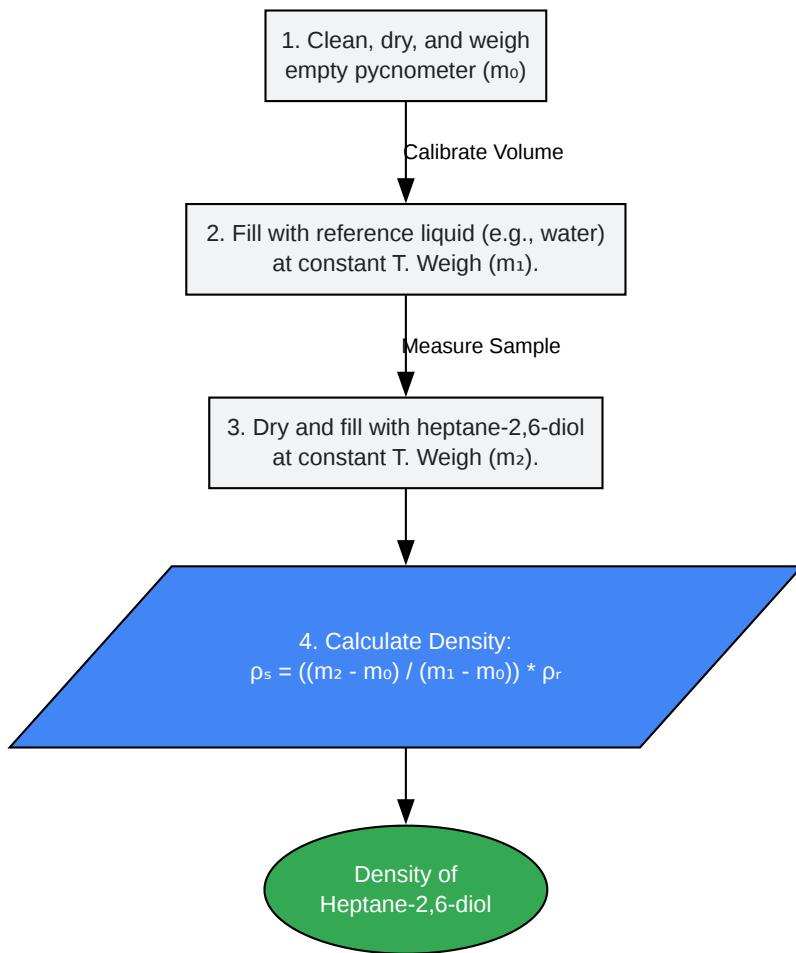
Critically Evaluated Data (NIST/TRC)

The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) has critically evaluated thermophysical property data for **2,6-heptanediol**. While the specific data points are available through a subscription service, the table below indicates the types of properties and the temperature ranges for which evaluated data exists.[\[4\]](#)

Property	Phase	Temperature Range
Density	Liquid (in equilibrium with Gas)	210 K to 687 K
Viscosity	Liquid (in equilibrium with Gas)	270 K to 680 K
Thermal Conductivity	Liquid (in equilibrium with Gas)	200 K to 610 K
Heat Capacity at Constant Pressure	Ideal Gas	200 K to 1000 K
Enthalpy of Vaporization	Liquid to Gas	255 K to 687 K
Boiling Temperature	Liquid in equilibrium with Gas	Function of Pressure (1.97e-10 kPa to 3151 kPa)

Experimental Protocols

In the absence of specific published experimental procedures for heptane-2,6-diol, this section details standard, widely accepted protocols for measuring the primary thermophysical properties of liquids.


Density Measurement (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.

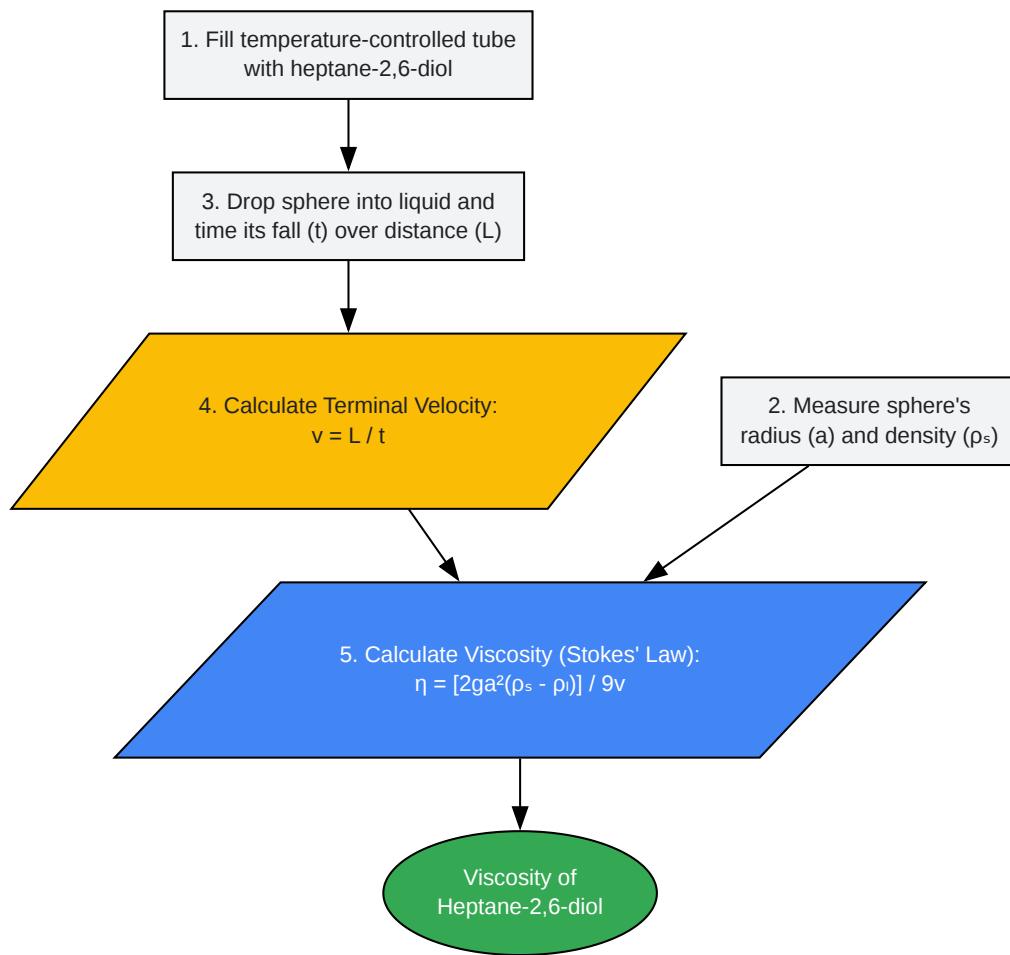
Methodology:

- Preparation: A pycnometer (a glass flask with a precise, known volume) is thoroughly cleaned, dried, and its empty mass (m_0) is measured using an analytical balance.
- Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature. Its mass when filled with the reference liquid (m_1) is recorded.
- Sample Measurement: The pycnometer is emptied, dried, and filled with heptane-2,6-diol at the same controlled temperature. The mass when filled with the sample (m_2) is measured.

- Calculation: The density of the sample (ρ_s) is calculated using the formula: $\rho_s = ((m_2 - m_0) / (m_1 - m_0)) * \rho_r$ where ρ_r is the density of the reference liquid.

[Click to download full resolution via product page](#)

Workflow for Density Measurement using a Pycnometer.


Viscosity Measurement (Falling Sphere Viscometer)

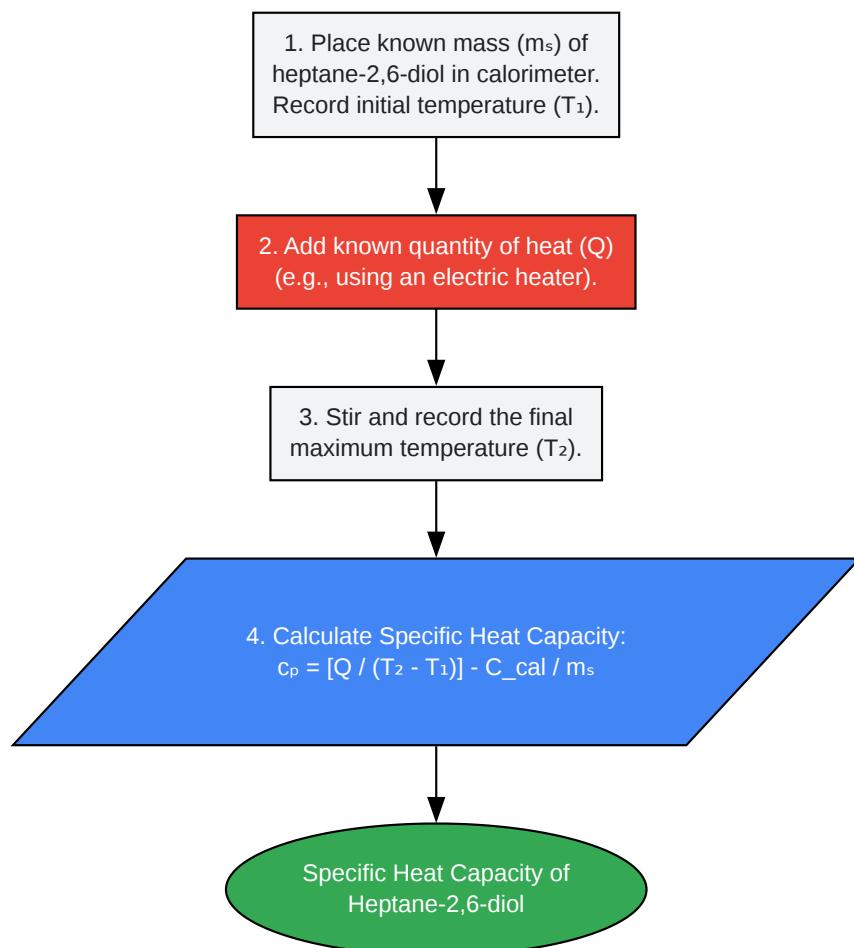
This method determines the dynamic viscosity of a fluid by measuring the time it takes for a sphere of known size and density to fall a specific distance through the liquid.

Methodology:

- Apparatus Setup: A graduated glass tube is filled with heptane-2,6-diol and placed in a temperature-controlled water bath to maintain a constant temperature.

- Sphere Properties: The diameter of a small, smooth sphere is measured with a micrometer to determine its radius (a). The mass of the sphere is measured to calculate its density (ρ_s).
- Terminal Velocity Measurement: The sphere is gently dropped into the center of the tube. A stopwatch is used to measure the time (t) it takes for the sphere to fall between two marked points (distance L) after it has reached terminal velocity.
- Calculation: The terminal velocity ($v = L/t$) is calculated. The dynamic viscosity (η) is then determined using Stokes' Law: $\eta = [2 * g * a^2 * (\rho_s - \rho_l)] / (9 * v)$ where g is the acceleration due to gravity and ρ_l is the density of the liquid (determined separately).

[Click to download full resolution via product page](#)


Workflow for Viscosity Measurement via Falling Sphere.

Specific Heat Capacity Measurement (Calorimetry)

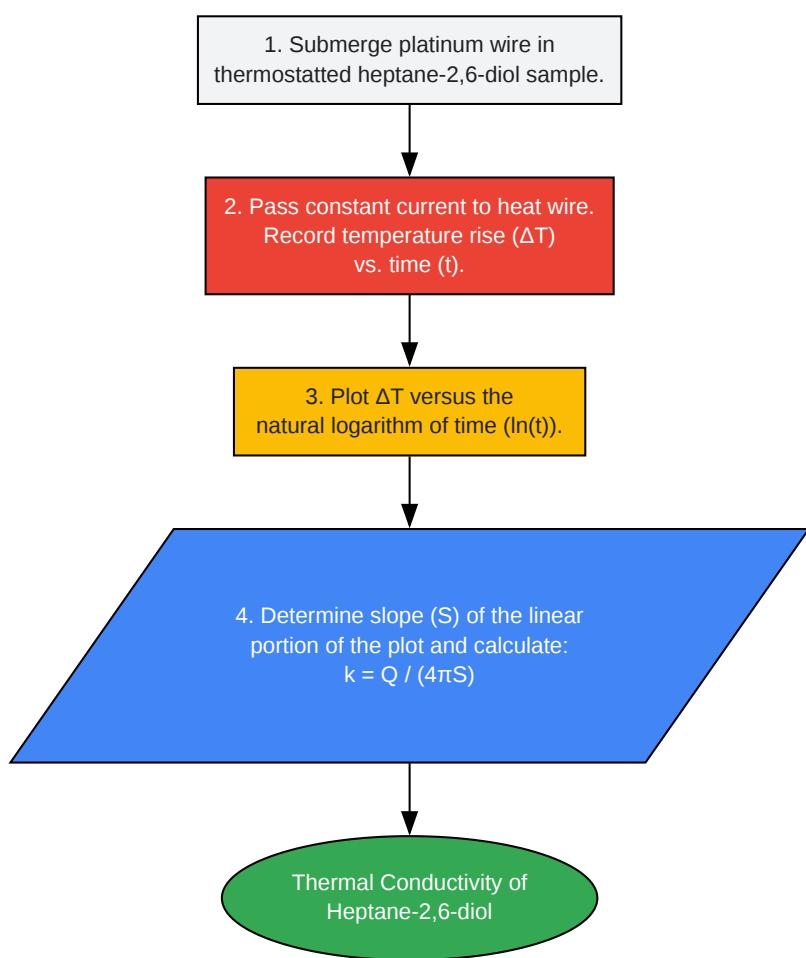
Specific heat capacity is determined by measuring the temperature change of a known mass of the substance when a known quantity of heat is added or removed, typically using a calorimeter.

Methodology:

- **Setup:** A known mass of heptane-2,6-diol (m_s) is placed in a calorimeter of known heat capacity. The initial temperature of the system (T_1) is recorded.
- **Heating:** A precise amount of heat (Q) is introduced into the sample, usually via an electric immersion heater. The voltage (V), current (I), and heating time (t) are recorded. The heat supplied is $Q = V * I * t$.
- **Temperature Measurement:** The liquid is stirred gently to ensure uniform temperature distribution, and the final, maximum temperature (T_2) is recorded after the heater is turned off.
- **Calculation:** The specific heat capacity (c_p) of the sample is calculated by accounting for the heat absorbed by both the sample and the calorimeter: $Q = (m_s * c_p + C_{cal}) * (T_2 - T_1)$ where C_{cal} is the heat capacity of the calorimeter (determined in a separate calibration experiment).

[Click to download full resolution via product page](#)

Workflow for Specific Heat Capacity Measurement.


Thermal Conductivity Measurement (Transient Hot-Wire Method)

This is a standard and accurate method for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, electrically heated wire submerged in the liquid.

Methodology:

- Apparatus: A thin platinum wire, which acts as both a heating element and a resistance thermometer, is submerged in the heptane-2,6-diol sample within a thermostatted cell.

- Measurement: A constant electric current is passed through the wire, causing its temperature to increase. The change in the wire's resistance over time is precisely measured using a Wheatstone bridge.
- Data Acquisition: The temperature rise (ΔT) of the wire is recorded as a function of the logarithm of time ($\ln(t)$).
- Calculation: For a sufficiently long time, the temperature rise is linearly proportional to the logarithm of time. The thermal conductivity (k) is calculated from the slope of this linear region (S) using the equation: $k = (Q / (4 * \pi * S))$ where Q is the heat dissipated per unit length of the wire.

[Click to download full resolution via product page](#)

Workflow for Transient Hot-Wire Measurement.

Conclusion

While heptane-2,6-diol is a known chemical entity, there is a notable scarcity of publicly available, experimentally-derived thermophysical property data. The information that exists is primarily from aggregated chemical databases. For researchers and professionals requiring precise data for modeling, process design, or formulation, direct experimental measurement is highly recommended. The standardized protocols provided in this guide offer a robust framework for obtaining reliable values for density, viscosity, specific heat capacity, and thermal conductivity. Further experimental investigation into this and similar diols would be a valuable contribution to the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. matestlabs.com [matestlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. How to Measure Viscosity: 10 Steps (with Pictures) - wikiHow [wikihow.com]
- To cite this document: BenchChem. [thermophysical properties of heptane-2,6-diol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13894120#thermophysical-properties-of-heptane-2-6-diol\]](https://www.benchchem.com/product/b13894120#thermophysical-properties-of-heptane-2-6-diol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com